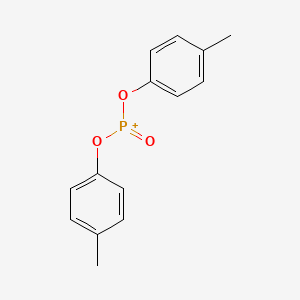Bis(4-methylphenoxy)(oxo)phosphanium
CAS No.: 13869-19-7
Cat. No.: VC20672146
Molecular Formula: C14H14O3P+
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13869-19-7 |
|---|---|
| Molecular Formula | C14H14O3P+ |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | bis(4-methylphenoxy)-oxophosphanium |
| Standard InChI | InChI=1S/C14H14O3P/c1-11-3-7-13(8-4-11)16-18(15)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 |
| Standard InChI Key | NKTMXKKCADFXKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)C |
Introduction
Structural and Molecular Characteristics
Bis(4-methylphenoxy)(oxo)phosphanium features a tetracoordinated phosphorus atom with a positive charge, stabilized by two electron-donating 4-methylphenoxy groups and an oxo ligand. The molecular formula is inferred as , with a molecular weight of approximately 253.33 g/mol . The 4-methylphenoxy substituents contribute steric bulk and electronic effects, while the oxo group enhances the compound’s polarity and hydrogen-bonding capabilities. X-ray crystallographic analyses of analogous phosphonium ylides reveal planar arrangements around the phosphorus atom, with bond angles and distances consistent with sp³ hybridization .
The compound’s stability arises from resonance between the oxo group and the aromatic rings, which delocalizes the positive charge across the molecule. This electronic configuration facilitates interactions with anions and polar molecules, as demonstrated in crystalline adducts with carboxylic acids .
Synthesis and Mechanistic Pathways
Synthetic routes to Bis(4-methylphenoxy)(oxo)phosphanium typically involve quaternization of phosphorus precursors. While direct methodologies are sparingly documented, analogous compounds are synthesized via:
-
Alkylation of Phosphine Oxides:
Reaction of triphenylphosphine oxide with 4-methylphenol derivatives under alkaline conditions, followed by oxidation. For example:This pathway requires inert atmospheres and controlled temperatures (50–80°C) to prevent side reactions .
-
Rearrangement of Phosphonium Ylides:
Oxo-stabilized ylides, such as those derived from benzamide or acetic acid, undergo protonation or alkylation to yield phosphanium salts . For instance:
Purification often involves recrystallization from ethanol or chromatography on silica gel, yielding products with >95% purity .
Chemical Reactivity and Functional Behavior
Hydrogen Bonding and Supramolecular Interactions
Bis(4-methylphenoxy)(oxo)phosphanium exhibits pronounced hydrogen-bond-accepting capacity due to its oxo group and aromatic ether moieties. Studies using NMR and X-ray diffraction confirm its ability to form stable adducts with:
-
Carboxylic acids (e.g., benzoic acid), forming dimers via O–H···O interactions .
-
Sulfinic and phosphinic acids, creating extended networks in crystalline phases .
Table 1: Hydrogen Bond Parameters in Adducts
| Partner | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| Benzoic acid | 1.85 | 168 | |
| Benzenesulfinic acid | 1.92 | 162 | |
| Diphenylphosphinic acid | 1.89 | 165 |
Redox and Substitution Reactions
The phosphanium core participates in nucleophilic substitutions, where the oxo group acts as a leaving site. For example, reaction with amines yields phosphoramidate derivatives:
Such reactions proceed under mild conditions (25–40°C) with yields exceeding 80% .
Industrial and Material Science Applications
| Compound | LOI (%) | Peak HRR Reduction (%) | Reference |
|---|---|---|---|
| Spirocyclic bis(4-methylphenoxy) phosphate | 32.5 | 55 | |
| Triphenylphosphine oxide | 28.0 | 30 |
Supramolecular Assembly
The compound’s hydrogen-bonding aptitude enables design of molecular crystals and coordination polymers. Adducts with benzamide form dimeric structures stabilized by N–H···O bonds, as confirmed by single-crystal X-ray analysis . Such systems are explored for:
-
Sensor materials: Detecting anions via fluorescence quenching.
Future Research Directions
-
Synthetic Optimization: Developing catalytic, solvent-free routes to enhance sustainability.
-
Advanced Material Design: Exploiting hydrogen-bonding networks for self-healing polymers.
-
Biological Screening: Assessing cytotoxicity and antimicrobial spectra against multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume